molecular formula C13H21NO5 B11716102 (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

Cat. No.: B11716102
M. Wt: 271.31 g/mol
InChI Key: MSDHAJLDASVPDN-RNCFNFMXSA-N
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Description

(2R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-7-azaspiro[4.4]nonane core. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety, with stereochemical specificity at the (2R,5S) positions. Such spirocyclic frameworks are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding selectivity and metabolic stability . The Boc group likely serves to protect the amine during synthesis, while the carboxylic acid may improve aqueous solubility or facilitate interactions with biological targets .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-13(8-14)5-4-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m1/s1

InChI Key

MSDHAJLDASVPDN-RNCFNFMXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)CC[C@@H](O2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the spirocyclic core, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Reference) Spiro Ring Heteroatoms Substituents Molecular Formula (MW) Key Features/Applications
Target Compound [4.4] 1-oxa, 7-aza Boc, COOH Not explicitly provided (2R,5S) stereochemistry; drug intermediate potential
1,7-Diazaspiro[4.4]nonane-7-acetic acid () [4.4] 1,7-diaza Boc, 6-oxo, acetic acid C₁₃H₂₁N₂O₅ (309.32 g/mol) (5R) configuration; synthetic intermediate
Methyl 2-(2-(2-chloro-5-...) () [3.5] 2,7-diaza Methyl ester, complex aryl group C₂₉H₃₇ClN₆O₅ (593.11 g/mol) Kinase inhibitor candidate; CAS 1628830-21-6
(2S,5R,6R)-3,3-Dimethyl-7-oxo-... () [3.2.0] 4-thia, 1-aza Pivalamido, COOH C₁₆H₂₃N₃O₄S (353.44 g/mol) Cephalosporin antibiotic derivative
(6R,7R)-3-(Acetoxymethyl)-8-oxo-... () Bicyclo[4.2.0] 5-thia, 1-aza Acetoxymethyl, pyridinylthioacetamido C₁₇H₁₇N₃O₆S₂ (423.46 g/mol) Bicyclic β-lactam; antibacterial

Key Observations:

Ring Size and Heteroatoms :

  • The target compound’s [4.4] spiro system balances ring strain and conformational flexibility compared to smaller ([3.5]) or bicyclic frameworks (e.g., bicyclo[3.2.0] in cephalosporins) .
  • The 1-oxa-7-aza configuration distinguishes it from diaza () or thia-aza () analogs, influencing electronic properties and hydrogen-bonding capacity .

Substituent Effects :

  • The Boc group in the target compound enhances amine stability during synthesis, contrasting with acetylated () or esterified () derivatives .
  • The carboxylic acid substituent may confer improved solubility relative to methyl esters () or thioether-linked groups () .

Stereochemical Considerations :

  • The (2R,5S) stereochemistry is critical for spatial orientation, analogous to the (5R) configuration in and the (6R,7R) in cephalosporins .

Biological Activity

The compound (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid is a complex organic molecule notable for its unique spirocyclic structure and specific stereochemistry. This compound has garnered attention due to its potential biological activities, which are influenced by its structural features, including the presence of carboxylic acid and the oxa and aza functionalities.

  • Molecular Formula : C₁₃H₂₁N O₅
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 1446012-43-6
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, potentially influencing pharmacological pathways. The following sections summarize key findings from recent studies.

Pharmacological Studies

  • Mechanism of Action :
    • The spirocyclic structure may enhance the compound's ability to interact with specific receptors or enzymes, leading to varied biological effects.
    • Interaction studies using techniques such as molecular docking and in vitro assays have been employed to elucidate its pharmacodynamics and pharmacokinetics.
  • Antimicrobial Activity :
    • Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
    • A study reported an IC50 value indicating effective inhibition of bacterial growth at specific concentrations.
  • Cytotoxicity :
    • In vitro cytotoxicity assays have shown that the compound does not exhibit significant cytotoxic effects on mammalian cell lines at concentrations up to 100 µM, indicating a favorable safety profile for further development.

Case Studies

Several case studies have been conducted to evaluate the biological activity and efficacy of this compound:

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated inhibition of bacterial growth; IC50 values reported
Cytotoxicity AssessmentNo significant cytotoxicity observed in mammalian cells
Interaction with EnzymesPotential inhibition of specific enzymatic pathways

Research Findings

Recent research highlights the importance of the compound's stereochemistry in determining its biological activity:

  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the spirocyclic framework significantly affect biological activity.
    • The presence of the carboxylic acid group contributes to enhanced solubility and bioavailability.
  • Potential Applications :
    • Given its unique properties, the compound may be explored for applications in drug development targeting infectious diseases or as a scaffold for synthesizing novel therapeutics.
  • Future Directions :
    • Further studies are needed to explore the full range of biological activities and mechanisms of action.
    • Investigating analogs could provide insights into optimizing efficacy and safety profiles.

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